
Erismodegib
Descripción general
Descripción
Sonidegib, comercializado bajo el nombre de Odomzo, es un medicamento utilizado para tratar el cáncer, específicamente el carcinoma de células basales localmente avanzado que ha recurrido después de la cirugía o la radioterapia, o para pacientes que no son candidatos para la cirugía o la radioterapia . Es un inhibidor de la vía de señalización Hedgehog que funciona antagonizando el receptor smoothened .
Mecanismo De Acción
Sonidegib ejerce sus efectos inhibiendo la vía de señalización Hedgehog. Se une e inhibe el receptor smoothened, evitando que la vía funcione . Esta inhibición interrumpe la señalización requerida para el crecimiento y supervivencia de las células cancerosas que dependen de la vía Hedgehog . La vía involucra varios objetivos moleculares, incluidos los receptores parcheados y los factores de transcripción Gli .
Análisis Bioquímico
Biochemical Properties
Erismodegib exhibits strong binding affinity for both mouse and human Smo, with IC50 values of 1.3 nM and 2.5 nM respectively . This interaction with Smo is central to its role in biochemical reactions, as it inhibits the Hedgehog signaling pathway, which is involved in cell growth and differentiation .
Cellular Effects
This compound’s inhibition of the Hedgehog signaling pathway has significant effects on various types of cells and cellular processes. By blocking Smo, this compound prevents the activation of the pathway, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with Smo. This binding inhibits the activation of the Hedgehog signaling pathway, leading to changes in gene expression and preventing the uncontrolled cell growth that is characteristic of basal cell carcinomas .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. A 42-month analysis of the randomized BOLT study confirmed the long-term efficacy and safety of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The BOLT study showed that the objective response rate (ORR) observed for patients with locally advanced basal cell carcinoma (laBCC) was 56.1% (95% CI 43.3–68.3%) and 46.1% (95% CI 37.2–55.1) for the 200 mg and 800 mg groups, respectively .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway, interacting with the Smo protein. This interaction inhibits the pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
Its potent and selective binding to Smo suggests that it may interact with transporters or binding proteins that modulate the activity of this protein .
Métodos De Preparación
Sonidegib se puede sintetizar a través de varios métodos. Un método implica la condensación de moléculas de L-lactato para producir éter cis-2R,2'S-bis(propionato), seguido de una serie de reacciones de reducción, sulfonilación y ciclación con N-(6-aminopiridin-3-il)-2-metil-4'-(trifluorometoxi)-[1,1'-bifenil]-3-carboxamida . Otro método ambientalmente responsable implica una síntesis de 3 recipientes y 5 pasos utilizando niveles de ppm de catálisis de paladio en agua a temperaturas ambientales . Estos métodos están diseñados para ser económicos, respetuosos con el medio ambiente y adecuados para la producción industrial .
Análisis De Reacciones Químicas
Sonidegib experimenta varias reacciones químicas, que incluyen:
Oxidación: Primariamente metabolizado a través de la oxidación por la enzima citocromo P450 3A4.
Hidrólisis de Amidas: Otra vía metabólica significativa. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes y enzimas específicas como el citocromo P450. Los principales productos formados a partir de estas reacciones son metabolitos que finalmente se excretan del cuerpo.
Aplicaciones Científicas De Investigación
Basal Cell Carcinoma (BCC)
Erismodegib is primarily approved for the treatment of advanced basal cell carcinoma, particularly in patients who are not candidates for surgery or radiation therapy. Clinical trials have demonstrated its efficacy:
- ERIVANCE Study : A pivotal Phase II trial showed an overall response rate (ORR) of 60.3% in patients with locally advanced BCC and 48.5% in those with metastatic BCC. The median duration of response was significantly longer for locally advanced cases (26.2 months) compared to metastatic cases (14.8 months) .
Prostate Cancer
Research indicates that this compound may also be effective against prostate cancer by targeting cancer stem cells:
- Mechanistic Studies : In vitro studies revealed that this compound inhibits cell viability, spheroid formation, and induces apoptosis in prostate cancer stem cells by downregulating pluripotency factors such as Nanog and Oct-4 while inhibiting epithelial-mesenchymal transition (EMT) . This suggests its potential as a therapeutic agent in managing prostate cancer.
Renal Cell Carcinoma (RCC)
This compound has shown promise in renal cell carcinoma, especially for patients with resistance to standard therapies:
- Combination Therapies : Studies have indicated that combining this compound with other agents like everolimus or sunitinib enhances anti-tumor activity, reducing proliferation and invasion of RCC cells even in sunitinib-resistant models . This combination approach may provide a new therapeutic avenue for overcoming resistance.
Other Cancers
This compound is currently being investigated for its effects on various other malignancies:
- Clinical Trials : Ongoing studies are evaluating its efficacy in small-cell lung cancer, gastric cancer, pancreatic cancer, medulloblastoma, and chondrosarcoma . These trials aim to establish broader applications of this compound across different tumor types characterized by Hedgehog pathway activation.
Case Studies
Several case studies have documented the therapeutic impact of this compound:
- Advanced BCC Case Reports : Patients treated with this compound experienced significant tumor reduction and improved quality of life metrics. One notable case involved a patient with extensive metastatic BCC who achieved a complete response after several months of treatment .
- Prostate Cancer Stem Cell Study : A study involving NOD/SCID IL2Rγ null mice demonstrated that this compound effectively reduced tumor growth associated with prostate cancer stem cells by inhibiting key signaling pathways .
Summary of Findings
The following table summarizes key findings from clinical trials and research studies on this compound:
Comparación Con Compuestos Similares
Sonidegib es similar a otros inhibidores de la vía Hedgehog como vismodegib y trióxido de arsénico . Vismodegib también se dirige al receptor smoothened, mientras que el trióxido de arsénico afecta la vía a nivel de las proteínas Gli . Sonidegib es único en su afinidad de unión específica y perfil farmacocinético, lo que contribuye a su eficacia y seguridad en el tratamiento del carcinoma de células basales .
Actividad Biológica
Erismodegib, also known as LDE225, is a small-molecule inhibitor of the Smoothened (SMO) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is crucial for various developmental processes and has been implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC), medulloblastoma, and chronic myeloid leukemia (CML). The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and research findings.
This compound functions by inhibiting the SMO receptor, thereby blocking the downstream signaling of the Hedgehog pathway. This inhibition can lead to reduced tumor growth and survival in cancers where this pathway is aberrantly activated. The drug has been shown to affect various cellular processes:
- Induction of Apoptosis: this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP) .
- Inhibition of Tumor Growth: Studies indicate that this compound inhibits cell viability and spheroid formation in prostate cancer stem cells (CSCs), suggesting its potential to target CSCs effectively .
- Regulation of Gene Expression: The compound suppresses the expression of key oncogenes such as Gli1 and Gli2, which are involved in tumorigenesis .
Efficacy in Clinical Trials
This compound has been evaluated in multiple clinical trials, particularly for advanced BCC and other malignancies. Key findings from these studies include:
- Response Rates: In a trial involving patients with locally advanced or metastatic BCC, this compound demonstrated an overall response rate (ORR) of 67.6%, with complete responses observed in 17.6% of patients .
- Duration of Treatment: The median duration of treatment was reported at 10.2 months, with some patients experiencing significant tumor shrinkage .
- Combination Therapies: Research has shown that this compound can be effectively combined with other agents, such as nilotinib in CML patients resistant to prior therapies. This combination therapy aims to enhance therapeutic efficacy and overcome resistance mechanisms .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study 1: Advanced BCC
- Case Study 2: CML Patient
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Synergistic Effects: In vitro studies indicate that combining this compound with hypomethylating agents like 5-azacytidine shows synergistic effects in acute myeloid leukemia (AML) cell lines .
- Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit EMT by modulating the expression of E-cadherin and N-cadherin, which are critical for cancer metastasis .
Summary Table: Biological Activity Highlights
Activity | Description |
---|---|
Apoptosis Induction | Activates caspase-3; cleaves PARP |
Tumor Growth Inhibition | Reduces viability and spheroid formation in CSCs |
Gene Regulation | Suppresses Gli1, Gli2; affects pluripotency factors |
Clinical Response Rates | ORR: 67.6% in advanced BCC; CR: 17.6% |
Combination Therapy Efficacy | Synergistic effects with nilotinib and hypomethylating agents |
Propiedades
IUPAC Name |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJRYRQSPEMTK-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009335 | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1) | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956697-53-3 | |
Record name | Sonidegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sonidegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erismodegib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONIDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erismodegib is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] By binding to SMO, this compound prevents the activation of downstream Gli transcription factors (Gli1, Gli2). [, ] This inhibition leads to the suppression of Hh target genes involved in various cellular processes, including proliferation, survival, stem cell self-renewal, epithelial-mesenchymal transition (EMT), and angiogenesis. [, , ]
A: While the research papers provided don't delve into detailed spectroscopic data, the molecular formula of this compound is C24H28N6O. Its molecular weight is 416.52 g/mol. []
A: In vitro studies have demonstrated that this compound effectively inhibits cell viability, neurosphere formation, and Gli transcriptional activity in various cancer cell lines, including glioblastoma, prostate cancer, and mantle cell lymphoma. [, , , , ] Moreover, this compound induces apoptosis in these cell lines. [, , , ]
A: While the provided research papers don't extensively discuss resistance mechanisms, they acknowledge that acquired resistance to SMO inhibitors, including this compound, can occur. [, ] The development of resistance to SMO inhibitors is complex and can involve mutations in SMO itself or activation of alternative signaling pathways. [, ] Further research is crucial for understanding and overcoming resistance to this compound.
ANone: Although this set of research articles focuses on the molecular mechanisms and efficacy of this compound, they do not extensively cover its toxicology and safety profile. Further research and clinical trials provide more comprehensive data on these aspects.
A: While the provided research papers don’t delve into specific clinical trial data, they mention that this compound has been investigated in clinical trials for various cancers. [, ] In fact, this compound (under the trade name Erivedge) received approval from the U.S. Food and Drug Administration (FDA) for treating advanced basal cell carcinoma. []
A: Research is ongoing to identify and develop novel Hh pathway inhibitors with improved efficacy and safety profiles. [] This includes exploring agents that target components downstream of SMO, such as Gli transcription factors. [, ] Combining this compound with other therapeutic agents, such as autophagy inhibitors or cytotoxic nanoparticles, is also being investigated to enhance its efficacy. [, ]
A: The development of this compound represents a significant milestone in targeting the Hh pathway for cancer therapy. [] Its discovery stemmed from a deep understanding of the Hh signaling pathway and its role in cancer development. [, ] The approval of this compound for treating basal cell carcinoma highlights its clinical significance and paves the way for further exploration of Hh inhibitors in oncology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.